molecular formula C20H23N5O3 B451825 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B451825
M. Wt: 381.4g/mol
InChI Key: VPYYKEHTLXETEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining adamantyl, nitro, pyridinylmethyl, and pyrazole moieties

Preparation Methods

The synthesis of 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the Adamantyl Moiety: This step involves the preparation of the adamantyl group, which can be achieved through various methods such as the hydrogenation of adamantane derivatives.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the pyrazole derivative with a pyridinylmethyl group, often using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridinylmethyl group.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific characteristics.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Adamantyl)-4-nitro-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    3-(1-Adamantyl)-3-oxopropanenitrile: This compound shares the adamantyl moiety but differs in its functional groups and overall structure.

    N-(3-Pyridinylmethyl)-1-adamantanamine: This compound also contains the adamantyl and pyridinylmethyl groups but lacks the nitro and pyrazole moieties.

The uniqueness of 1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4g/mol

IUPAC Name

1-(1-adamantyl)-4-nitro-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H23N5O3/c26-19(22-11-13-2-1-3-21-10-13)18-17(25(27)28)12-24(23-18)20-7-14-4-15(8-20)6-16(5-14)9-20/h1-3,10,12,14-16H,4-9,11H2,(H,22,26)

InChI Key

VPYYKEHTLXETEB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CN=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CN=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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